Andrographolide Demonstrates 21-Fold Superior IFN-γ Inhibitory Potency Relative to 14-Deoxyandrographolide in Murine T-Cells
Andrographolide and 14-deoxyandrographolide (14-DAP) were both evaluated for their capacity to inhibit concanavalin A-induced IFN-γ production in murine T-cells in vitro. Andrographolide exhibited an IC50 of 1.7 ± 0.07 μM, whereas 14-deoxyandrographolide showed markedly weaker activity with an IC50 of 35.8 ± 0.50 μM, representing a 21-fold difference in potency [1].
| Evidence Dimension | Inhibition of IFN-γ production |
|---|---|
| Target Compound Data | IC50 = 1.7 ± 0.07 μM |
| Comparator Or Baseline | 14-deoxyandrographolide (14-DAP): IC50 = 35.8 ± 0.50 μM |
| Quantified Difference | 21.1-fold greater potency for andrographolide |
| Conditions | Murine T-cells stimulated with concanavalin A (Con A); in vitro assay |
Why This Matters
Procurement of 14-deoxyandrographolide instead of andrographolide for immunomodulatory research would require approximately 21 times higher concentration to achieve equivalent IFN-γ suppression, severely impacting experimental design and cost-efficiency.
- [1] Burgos, R. A., et al. Andrographolide inhibits IFN-gamma and IL-2 cytokine production and protects against cell apoptosis. PubMed. View Source
